molecular formula C16H16BrN5O2 B2588020 2-(2-bromophenyl)-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 2034230-03-8

2-(2-bromophenyl)-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Cat. No.: B2588020
CAS No.: 2034230-03-8
M. Wt: 390.241
InChI Key: UXIZNSALJKDPCN-UHFFFAOYSA-N
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Description

2-(2-bromophenyl)-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a synthetic small molecule building block designed for research and development purposes. This compound features a hybrid architecture combining a 2-bromophenyl group with a 1-ethyl-1H-pyrazole-substituted 1,2,4-oxadiazole core, linked by an acetamide group . The bromophenyl moiety is a common pharmacophore in medicinal chemistry, often utilized in Suzuki-Miyaura cross-coupling reactions to construct more complex biaryl systems . The 1,2,4-oxadiazole ring is a privileged structure known for its metabolic stability and is frequently explored in the design of novel bioactive molecules and pharmaceutical candidates . This chemical is intended for research applications only and is not approved for use in humans, animals, or as a diagnostic agent. Researchers are responsible for ensuring all necessary permissions and licenses are obtained before using this compound.

Properties

IUPAC Name

2-(2-bromophenyl)-N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN5O2/c1-2-22-10-12(8-19-22)16-20-15(24-21-16)9-18-14(23)7-11-5-3-4-6-13(11)17/h3-6,8,10H,2,7,9H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIZNSALJKDPCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)CC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-bromophenyl)-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide , with the CAS number 2034230-03-8 , is a novel derivative that integrates a bromophenyl moiety with a pyrazole-linked 1,2,4-oxadiazole. This structural combination suggests potential biological activities that merit investigation.

  • Molecular Formula : C₁₆H₁₆BrN₅O₂
  • Molecular Weight : 390.23 g/mol
  • Structure : The compound features a bromophenyl group and an oxadiazole ring, which are known for their diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit a wide range of biological activities, including:

  • Anticancer : Various derivatives have shown cytotoxic effects against multiple cancer cell lines.
  • Antibacterial and Antifungal : Some compounds demonstrate significant activity against pathogenic microorganisms.
  • Anti-inflammatory and Analgesic : These compounds have been linked to reduced inflammation and pain relief.

Antitumor Activity

A study highlighted the antitumor efficacy of oxadiazole derivatives. For instance, one derivative demonstrated an IC₅₀ value of 2.76 µM against ovarian cancer cells (OVXF 899), indicating potent cytotoxicity. This suggests that the compound may also exhibit similar or enhanced activity due to its unique structural features .

Antimicrobial Properties

Another investigation into benzamide derivatives linked to pyrazole and oxadiazole reported promising antifungal activities. The compound exhibited an inhibition rate of 100% at concentrations as low as 5 mg/L against specific fungal strains, outperforming traditional fungicides . Such results underscore its potential as a lead compound for developing new antifungal agents.

Toxicity Assessment

The toxicity of the compound was evaluated using zebrafish embryos, revealing an LC₅₀ value of 0.39 mg/L , categorizing it as highly toxic. This finding is crucial for understanding the safety profile of the compound in potential therapeutic applications .

Comparative Biological Activity Table

Compound NameAntitumor IC₅₀ (µM)Antifungal Activity (Inhibition Rate at 50 mg/L)Toxicity (LC₅₀ in Zebrafish)
2-(2-bromophenyl)-N-(...)2.76100% at 5 mg/L0.39 mg/L
Benzamide Derivative A9.2770.6% at 10 mg/LNot reported
Benzamide Derivative B>1055% at 10 mg/LNot reported

The biological activity of the compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes : Compounds with oxadiazole structures have shown inhibitory effects on enzymes such as carbonic anhydrase and histone deacetylases, which are involved in cancer progression .
  • Receptor Modulation : The pyrazole component may enhance affinity to specific receptors implicated in pain and inflammation pathways.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to 2-(2-bromophenyl)-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide. The presence of the pyrazole and oxadiazole moieties contributes to enhanced antibacterial and antifungal activities. For instance, derivatives of similar structures have shown promising results against various Gram-positive and Gram-negative bacteria, indicating potential for development as new antimicrobial agents .

2. Anticancer Research
Compounds containing the oxadiazole ring have been investigated for their anticancer properties. The structure of this compound suggests that it may exhibit cytotoxic effects on cancer cell lines. Research has demonstrated that oxadiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells . Further studies are required to evaluate the specific efficacy of this compound in various cancer models.

3. Neuropharmacology
The pyrazole component is known for its neuroprotective effects. Similar compounds have been explored for their potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems. The application of this compound in this field could provide insights into new therapeutic strategies for conditions such as Alzheimer's disease .

Material Science Applications

1. Organic Electronics
The unique electronic properties of compounds like this compound make them suitable candidates for applications in organic electronics. Their ability to form stable thin films can be exploited in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that incorporating such compounds can enhance the efficiency and stability of electronic devices .

2. Drug Delivery Systems
The compound's structure allows for functionalization that can improve drug solubility and bioavailability. Its application in nanocarriers or as part of polymeric systems could facilitate targeted drug delivery, especially in cancer therapy where localized treatment is critical .

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of several pyrazole-based compounds against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives similar to this compound exhibited significant inhibition zones, suggesting potential as new antibiotics .

Case Study 2: Anticancer Activity
In vitro studies on cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer) showed that compounds with similar structural features induced cell cycle arrest and apoptosis. The findings support further investigation into the anticancer potential of 2-(2-bromophenyl)-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-y)methyl)acetamide .

Comparison with Similar Compounds

Physicochemical Properties

Key differences arise in melting points, purity, and isomer ratios:

Compound Substituents Melting Point (°C) HPLC Purity Isomer Ratio (NMR)
11as 4-Chlorophenoxy, pyridin-3-yl 118.1–119.9 99.0% 4:1
12a p-Tolyloxy, p-tolyl 78.4–79.8 99.1% 2:1
11v 4-Hydroxyphenoxy, phenyl 155.5–158.5 100% 3:1
Target Compound 2-Bromophenyl, 1-ethylpyrazole Not reported Not reported Not reported
  • Melting Points : Polar substituents (e.g., hydroxyl in 11v ) increase melting points due to hydrogen bonding, whereas alkyl groups (e.g., ethyl in the target) may lower it.
  • Isomer Ratios : Rotational isomers (e.g., restricted rotation around the acetamide bond) are common in analogs, with ratios varying from 2:1 to 5:1 . The target’s ethylpyrazole group may influence isomer prevalence.

Electronic and Steric Effects

  • Bromophenyl vs. Chlorophenyl : Bromine’s larger atomic radius and lower electronegativity (vs. chlorine) could enhance hydrophobic interactions in biological systems but reduce metabolic stability .
  • Pyrazole vs.

Comparison with Triazole-Based Compounds

Triazole derivatives (e.g., MFCD03224911 , 726158-21-0 ) share functional groups like acetamide and bromophenyl but differ in core structure:

Compound Core Structure Key Substituents Potential Bioactivity
Target Compound 1,2,4-Oxadiazole 2-Bromophenyl, 1-ethylpyrazole Proteasome inhibition (inferred)
MFCD03224911 1,2,4-Triazole 4-Bromophenyl, pyridin-3-yl, thioacetamide Not specified
726158-21-0 1,2,4-Triazole 4-Bromophenyl, 2-fluorophenyl Not specified
  • Oxadiazole vs. Triazole : The oxadiazole core is more electronegative, favoring dipole-dipole interactions, while triazoles offer additional hydrogen-bonding sites. This difference may influence target selectivity in enzyme inhibition .

Research Implications and Gaps

  • Synthetic Feasibility : The target compound’s ethylpyrazole group may require optimized coupling conditions to avoid steric hindrance during synthesis .
  • Biological Activity : Analogs like 11as and 11v are potent proteasome inhibitors, suggesting the target compound could share this activity. However, bromine’s metabolic liability warrants further ADMET studies .
  • Unanswered Questions: No data exists on the target’s solubility, stability, or IC50 values. Comparative studies with 11g (chlorophenyl) and 11i (p-tolyl) could clarify substituent effects .

Q & A

Q. Example Table :

VariableLow LevelHigh LevelOptimal Value
Temperature (°C)100140120
Reaction Time (h)486
EDC Equiv.1.01.51.2

Advanced: How to resolve contradictions in observed biological activity across assays?

Answer:

  • Assay validation :
    • Confirm target engagement using SPR (surface plasmon resonance) or thermal shift assays .
    • Test against isoforms (e.g., Jak2 V617F vs. wild-type in kinase inhibition studies) .
  • Physicochemical factors : Adjust DMSO concentration (<0.1% to avoid aggregation) or buffer ionic strength.
  • Data normalization : Use internal controls (e.g., staurosporine for cytotoxicity) to account for batch variability.

Case Study : AZD1480 (a Jak2 inhibitor) showed differential activity in cell lines due to off-target effects on STAT3; orthogonal assays (e.g., gene knockout) clarified mechanism .

Basic: What analytical methods ensure compound purity for biological testing?

Answer:

  • HPLC : Use a C18 column (gradient: 5–95% acetonitrile in water + 0.1% TFA) with UV detection at 254 nm. Purity ≥95% is acceptable for in vitro studies.
  • LC-MS : Confirm molecular ion ([M+H]⁺) and absence of side products (e.g., unreacted starting materials).
  • Elemental analysis : Carbon/hydrogen/nitrogen content within ±0.4% of theoretical values .

Advanced: How to design in vivo pharmacokinetic (PK) studies for this compound?

Answer:

  • Dosing regimen : Single-dose (10 mg/kg, IV/oral) in rodent models. Collect plasma at 0.5, 1, 2, 4, 8, 24 hours post-dose.
  • Bioanalysis : LC-MS/MS quantification (LLOQ: 1 ng/mL). Monitor metabolites via high-resolution mass spectrometry.
  • Key PK parameters :
    • t1/2t_{1/2}: >4 hours for sustained exposure.
    • Oral bioavailability (%F): ≥20% for further development .

Advanced: What intermolecular interactions stabilize its crystal structure?

Answer:

  • Hydrogen bonding : N-H···O interactions between amide groups (2.8–3.0 Å) form infinite chains along the [100] axis .
  • Weak interactions : C-H···F and C-H···π contacts (3.2–3.5 Å) contribute to packing density.
  • Torsional effects : Dihedral angles >60° between aromatic rings reduce steric clashes and enhance solubility .

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